![molecular formula C10H16N2S2 B13223795 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process would likely involve optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated piperidine derivatives.
科学研究应用
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-methyl linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Methyl-1,3-thiazole-2-thiol: Shares the thiazole ring but lacks the piperidine moiety.
Piperidine-4-carbaldehyde: Contains the piperidine ring but lacks the thiazole moiety.
2,4-Disubstituted thiazoles: Similar in structure but with different substituents on the thiazole ring.
Uniqueness
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific combination of a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H16N2S2 |
|---|---|
分子量 |
228.4 g/mol |
IUPAC 名称 |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9/h6,9,11H,2-5,7H2,1H3 |
InChI 键 |
JWHVTCQJSCFCGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)SCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
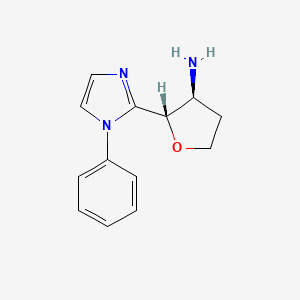
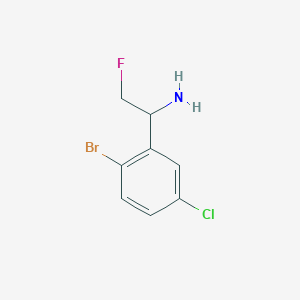

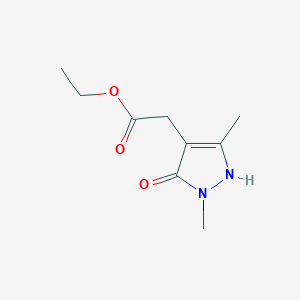
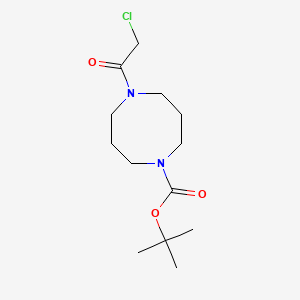
![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
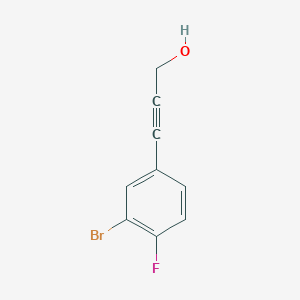
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
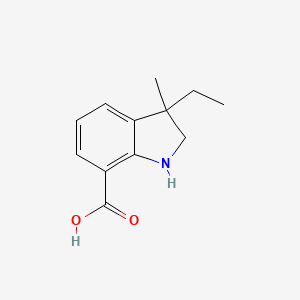
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
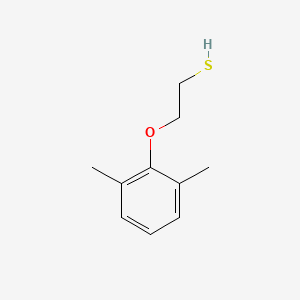
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
